molecular formula C5H9NO4 B2362460 Methyl 2-(methoxy(methyl)amino)-2-oxoacetate CAS No. 139507-50-9

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate

Cat. No. B2362460
CAS RN: 139507-50-9
M. Wt: 147.13
InChI Key: FLTWFOPZNISMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methoxy(methyl)amino)-2-oxoacetate, also known as Methyl 2-(methoxy(methyl)amino)-2-oxoethanoate or this compound, is a chemical compound with the molecular formula C6H11NO4. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • Methyl 2-(4-methoxyphenyl)-2-oxoacetate was synthesized from Polycarpa aurata, yielding a better method for preparing α-keto esters (Zhou Hua-feng, 2007).
  • The synthesis and characterization of methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, including its antibacterial activity, was extensively studied (Oumaima Karai et al., 2018).

Radiochemical Applications

  • Carbon-14 labeled methyl 2-chloro-2-oxoacetate, a convenient carbon-14 labeled oxalyl chloride equivalent, was synthesized for labeling various compounds, showing high efficiency and stability (R. Burrell et al., 2009).

Photopolymerization

  • A study on nitroxide-mediated photopolymerization introduced a new compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, which decomposes under UV irradiation to generate radicals (Y. Guillaneuf et al., 2010).

Structural Analysis

  • The structural analysis of oxoindolyl α-hydroxy-β-amino acid derivatives, including methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate, revealed details about the chemical reaction involving α-diazoesters and isatin imines (K. Ravikumar et al., 2015).

Multicomponent Condensation

  • The first synthesis of methyl 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxoacetate enabled a multicomponent enol-Ugi condensation, leading to novel chemical compounds (A. G. Neo et al., 2016).

Glycolipid Analysis

  • A method involving methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was developed for gas chromatographic analysis of aminosugar linkages in glycolipids, showing effectiveness in biological samples (K. Stellner et al., 1973).

Synthetic Utility in Heterocyclic Systems

  • Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was used for the preparation of various heterocyclic systems, demonstrating its utility in synthetic chemistry (Lovro Selič et al., 1997).

Catalysis in Organic Reactions

  • The catalytic efficiency of metal centers in reactions involving methyl acetoacetate with trichloroacetonitrile, where methyl 2-(methoxycarbonyl)-2-(methylamino)acetate played a role, was explored, showing the influence of metal centers on reaction outcomes (M. Basato et al., 1988).

Cytotoxicity Evaluation

  • Research on N-maleanilinic acid derivatives, including methyl 2-((4-methoxyphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, examined their cytotoxicity against various carcinoma cells, indicating potential in cancer research (M. Zayed et al., 2019).

Free Radical-Mediated Synthesis

  • The one-pot reaction involving 2-hydroxy-2-methoxyacetic acid methyl ester showcased a method for preparing protected α-amino acids, highlighting the role of free radicals in organic synthesis (H. Miyabe et al., 1998).

Neuroprotective Drug Development

  • Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was developed as a potential neuroprotective drug, with studies showing its ability to cross the brain-blood barrier and accumulate in brain regions (Meixiang Yu et al., 2003).

properties

IUPAC Name

methyl 2-[methoxy(methyl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-6(10-3)4(7)5(8)9-2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTWFOPZNISMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.